N,N',N''-Trinaphthalen-1-ylguanidine
Description
N,N',N''-Trinaphthalen-1-ylguanidine is a trisubstituted guanidine derivative featuring three naphthalen-1-yl groups attached to the guanidine core. The guanidine moiety (CN₃) typically exhibits partial double-bond character in its C–N bonds, leading to a planar or near-planar geometry. Substitution with bulky aromatic groups, such as naphthalenyl, introduces steric effects that may distort the CN₃ plane and influence intermolecular interactions .
Synthesis of such compounds likely follows established methods for substituted guanidines, such as reacting chloroformamidinium salts with aromatic amines in the presence of a base (e.g., triethylamine), followed by purification via recrystallization .
Properties
CAS No. |
114238-40-3 |
|---|---|
Molecular Formula |
C31H23N3 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1,2,3-trinaphthalen-1-ylguanidine |
InChI |
InChI=1S/C31H23N3/c1-4-16-25-22(10-1)13-7-19-28(25)32-31(33-29-20-8-14-23-11-2-5-17-26(23)29)34-30-21-9-15-24-12-3-6-18-27(24)30/h1-21H,(H2,32,33,34) |
InChI Key |
IWCBQTHHLTZLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Trinaphthalen-1-ylguanidine typically involves the reaction of naphthylamines with guanylating agents. One common method is the stepwise displacement of imidazole groups from di(imidazole-1-yl)methanimine by naphthylamines . This method provides a straightforward and efficient route to obtain the desired guanidine compound with high yields.
Industrial Production Methods: Industrial production of N,N’,N’'-Trinaphthalen-1-ylguanidine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Trinaphthalen-1-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The naphthyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthyl rings.
Scientific Research Applications
Chemistry: N,N’,N’'-Trinaphthalen-1-ylguanidine serves as a valuable scaffold in organic synthesis and organocatalysis. Its unique structure allows for the development of novel catalysts and intermediates in chemical reactions .
Biology: In biological research, the compound can be used to study the interactions of guanidine derivatives with biological molecules. Its structural features make it a potential candidate for investigating enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, N,N’,N’'-Trinaphthalen-1-ylguanidine can be used as an additive in materials science and as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’,N’'-Trinaphthalen-1-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The naphthyl groups enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions .
Comparison with Similar Compounds
Bond Lengths and Angles
The guanidine core in related compounds shows consistent bond parameters:
- C–N Double Bond : In N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine, the C1–N3 bond length is 1.2889 Å, indicative of double-bond character. Similar values are observed in bisguanidine derivatives (1.285–1.288 Å) .
- C–N Single Bonds : Elongated single bonds (1.368–1.408 Å) are common in substituted guanidines due to imine-like resonance .
- Angular Distortion : N–C–N angles in methoxyphenyl- and tetramethylguanidines deviate from ideal trigonal planar geometry (114.1°–126.5°), suggesting steric and electronic effects from substituents .
Table 1: Structural Parameters of Selected Guanidines
Steric and Electronic Effects
- Naphthalenyl vs.
- Electron-Donating/Withdrawing Groups : Methoxy groups (electron-donating) in N′′-(4-Methoxyphenyl) derivatives enable C–H···O hydrogen bonding, while nitro groups (electron-withdrawing) in nitrophenylguanidines enhance electrophilicity .
Key Research Findings
- Hydrogen Bonding: Non-classical C–H···O interactions in methoxyphenylguanidines stabilize crystal packing, whereas naphthalenyl derivatives may rely on π-π stacking due to the absence of polar groups .
- Protonation Effects : Bisguanidinium salts exhibit delocalized positive charges, shortening C–N bonds (1.336–1.342 Å) compared to neutral guanidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
